![molecular formula C29H44O8 B194527 Digoxigenin monodigitoxoside CAS No. 5352-63-6](/img/structure/B194527.png)
Digoxigenin monodigitoxoside
Overview
Description
Digoxigenin monodigitoxoside is a Na+/K±ATPase inhibitor and a cardiac glycoside metabolite of digoxin . It has a binding affinity of 0.829 and an inhibitory potency of 1.07 relative to [3H]ouabain in a competitive binding assay using purified lamb Na+/K±ATPase and for its ATPase activity .
Synthesis Analysis
The synthesis of Digoxigenin monodigitoxoside has been studied in the context of its potential as a drug candidate for the treatment of type-II diabetes . The compound has shown the best docking result among five compounds studied, indicating potential for further exploration .Molecular Structure Analysis
The molecular formula of Digoxigenin monodigitoxoside is C29H44O8 . The compound belongs to the class of organic compounds known as cardenolides and derivatives, which are steroid lactones containing a furan-2-one moiety linked to the C17 atom of a cyclopenta [a]phenanthrene derivative .Scientific Research Applications
Cardioactivity and Therapeutic Range
Digoxigenin monodigitoxoside has been studied for its inotropic effects and therapeutic ranges in comparison to other cardiac glycosides. It displayed a significant increase in cardioactivity and possessed the largest therapeutic range among its counterparts, suggesting its potential utility in cardiac treatments (Böttcher, Fischer, & Proppe, 1975).
Metabolism and Bioactivity
Research on the metabolism of digoxin, a closely related compound, highlights the significant metabolic conversion of digoxigenin monodigitoxoside to polar compounds, mainly glucuronides. This indicates its metabolic significance in the context of digoxin biotransformation (Lacarelle et al., 1991).
Pharmacokinetics
Studies also focus on the pharmacokinetics of digoxigenin monodigitoxoside, such as its protein binding characteristics, indicating its concentration-independent binding properties (Hinderling, 1977).
Stability in Aqueous Solutions
The stability of digoxigenin monodigitoxoside in aqueous solutions has been investigated, particularly its hydrolysis rate as influenced by environmental factors like pH, providing insights into its chemical stability and potential for formulation (Sternson & Shaffer, 1978).
Subcellular Distribution
Research on its subcellular distribution, especially in the context of cardiac glycoside metabolism, provides insights into its cellular interactions and mechanistic pathways (Stephen, Dutta, & Marks, 2004).
Effect on Acid Hydrolysis
The influence of digoxigenin monodigitoxoside on the acid hydrolysis of digoxin was examined, revealing its role in modifying digoxin's hydrolysis and potentially its bioavailability (Sonobe et al., 1980).
Safety And Hazards
properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-15-26(33)22(30)13-25(36-15)37-18-6-8-27(2)17(11-18)4-5-20-21(27)12-23(31)28(3)19(7-9-29(20,28)34)16-10-24(32)35-14-16/h10,15,17-23,25-26,30-31,33-34H,4-9,11-14H2,1-3H3/t15-,17-,18+,19-,20-,21+,22+,23-,25+,26-,27+,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSXBMIFXZFKHD-ZDDLGXCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309084 | |
Record name | Digoxigenin monodigitoxoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Digoxigenin monodigitoxoside | |
CAS RN |
5352-63-6 | |
Record name | Digoxigenin monodigitoxoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5352-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Digoxigenin-mono(digitoxoside) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Digoxigenin monodigitoxoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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